molecular formula C17H21ClN2O3 B3177688 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine CAS No. 205448-32-4

4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine

Cat. No. B3177688
Key on ui cas rn: 205448-32-4
M. Wt: 336.8 g/mol
InChI Key: NNBAWPGQHJMVCK-UHFFFAOYSA-N
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Patent
US08314232B2

Procedure details

4-Chloro-6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}quinoline (60 mg, 0.18 mmol), N1-(3-Fluoro-4-hydroxyphenyl)-N1-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide, Pd(OAc)2 (4 mg, 0.018 mmol), racemic-2-(di-tert-butylphosphino)-1,1′-binaphthyl (14.2 mg, 0.035 mmol), and K3PO4 (57 mg, 0.27 mmol) were added into a vial equipped with a stirring bar and purged with N2. Anisole (400 μL) was added and the open vial was placed under a stream of N2 for ˜2 min. The vial was capped and the mixture was heated to 110° C. for 32 min, at which time the reaction was found to be complete.
Quantity
60 mg
Type
reactant
Reaction Step One
Name
N1-(3-Fluoro-4-hydroxyphenyl)-N1-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.2 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][CH2:16][CH2:17][N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[F:24][C:25]1[CH:26]=[C:27]([N:32]([C:41]2[CH:46]=[CH:45][C:44]([F:47])=[CH:43][CH:42]=2)[C:33]([C:35]2([C:38]([NH2:40])=[O:39])[CH2:37][CH2:36]2)=[O:34])[CH:28]=[CH:29][C:30]=1[OH:31].C(P(C(C)(C)C)C1C=CC2C(=CC=CC=2)C=1C1C2C(=CC=CC=2)C=CC=1)(C)(C)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2]>[F:24][C:25]1[CH:26]=[C:27]([N:32]([C:41]2[CH:42]=[CH:43][C:44]([F:47])=[CH:45][CH:46]=2)[C:33]([C:35]2([C:38]([NH2:40])=[O:39])[CH2:37][CH2:36]2)=[O:34])[CH:28]=[CH:29][C:30]=1[O:31][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][CH2:16][CH2:17][N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)OCCCN1CCOCC1
Name
N1-(3-Fluoro-4-hydroxyphenyl)-N1-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1O)N(C(=O)C1(CC1)C(=O)N)C1=CC=C(C=C1)F
Name
Quantity
14.2 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C1=CC=CC2=CC=CC=C12)C(C)(C)C
Name
K3PO4
Quantity
57 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a vial equipped with a stirring bar
CUSTOM
Type
CUSTOM
Details
purged with N2
ADDITION
Type
ADDITION
Details
Anisole (400 μL) was added
CUSTOM
Type
CUSTOM
Details
The vial was capped

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
FC=1C=C(C=CC1OC1=CC=NC2=CC(=C(C=C12)OC)OCCCN1CCOCC1)N(C(=O)C1(CC1)C(=O)N)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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